5-chloro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5-Chloro-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a chlorine atom attached to the fifth position of the pyrazole ring.
Mechanism of Action
Target of Action
It’s known that heterocyclic compounds like this are often used in fragment-based drug discovery (fbdd) due to their ability to engage with target proteins through a wide variety of intermolecular interactions .
Mode of Action
Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions .
Biochemical Pathways
The compound’s ability to be selectively elaborated along multiple growth vectors suggests it may influence a variety of biochemical pathways .
Result of Action
It’s known that these compounds can be selectively elaborated along multiple growth vectors, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the functionalisation of these compounds can be directionally controlled, suggesting that their action may be influenced by specific environmental conditions .
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, this compound has been found to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation . This interaction can lead to alterations in cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, leading to cell death. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These changes can result in the inhibition of tumor growth and the induction of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding sites of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling cascades. Additionally, this compound can induce conformational changes in enzymes, affecting their catalytic activity. The compound also influences gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in vital organs, leading to cellular damage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites can either be excreted from the body or further metabolized to produce active or inactive forms. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, this compound can inhibit cytoplasmic kinases, affecting signaling pathways. In the nucleus, the compound can modulate the activity of transcription factors, influencing gene expression. The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrazolo[3,4-c]pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Amination Reactions: Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce amine groups at the chlorine position.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in solvents such as ethanol or dimethylformamide.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like toluene or tetrahydrofuran.
Amination Reactions: Palladium catalysts, amines, and bases like sodium tert-butoxide in solvents like toluene or dioxane.
Major Products:
Substitution Reactions: Substituted pyrazolopyridines with various functional groups.
Coupling Reactions: Biaryl derivatives.
Amination Reactions: Amino-substituted pyrazolopyridines.
Scientific Research Applications
Chemistry: 5-Chloro-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the design of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated as inhibitors of enzymes, receptors, and other molecular targets involved in diseases such as cancer, inflammation, and infectious diseases .
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential use as herbicides, fungicides, and other agricultural chemicals .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine compound with similar biological activities but different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole ring, known for its kinase inhibitory activity.
Pyrazoloquinolines: Compounds with a quinoline ring fused to the pyrazole ring, studied for their pharmacological properties.
Uniqueness: 5-Chloro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the chlorine atom at the fifth position, which imparts distinct reactivity and biological activity. This substitution pattern allows for specific interactions with molecular targets and enables the design of derivatives with tailored properties .
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNYEWNLTYSDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348812 | |
Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-08-1 | |
Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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